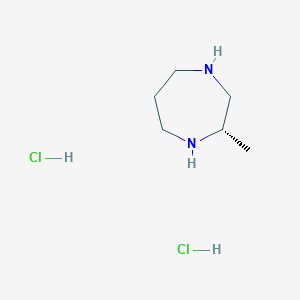
N-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The structure of this compound consists of a quinoline ring system with a methyl group and a carboxamide group attached, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold .
Another method involves the hydrogenation of quinoline derivatives using catalysts such as palladium on carbon (Pd/C) under hydrogen gas. This method can selectively reduce the quinoline ring to form the tetrahydroquinoline structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
N-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert quinoline derivatives back to tetrahydroquinoline.
Substitution: The methyl and carboxamide groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used for reduction reactions.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroquinoline and quinoline derivatives, which can be further utilized in medicinal chemistry and other applications.
科学研究应用
N-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound exhibits biological activities that make it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications in the treatment of neurodegenerative diseases and infections.
Industry: The compound is used in the production of dyes, pesticides, and antioxidants.
作用机制
The mechanism of action of N-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes involved in the biosynthesis of neurotransmitters, thereby affecting neuronal signaling. The compound may also bind to receptors on cell surfaces, modulating cellular responses and signaling pathways .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but lacking the methyl and carboxamide groups.
N-methyl-1,2,3,4-tetrahydroisoquinoline: A closely related compound with a similar core structure but different substituents.
Quinoline: An aromatic compound that serves as the basis for many derivatives, including tetrahydroquinolines
Uniqueness
N-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methyl and carboxamide groups allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and drug development.
属性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
N-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide |
InChI |
InChI=1S/C11H14N2O/c1-12-11(14)9-6-7-13-10-5-3-2-4-8(9)10/h2-5,9,13H,6-7H2,1H3,(H,12,14) |
InChI 键 |
NYJQFOHTBDLJFL-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1CCNC2=CC=CC=C12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


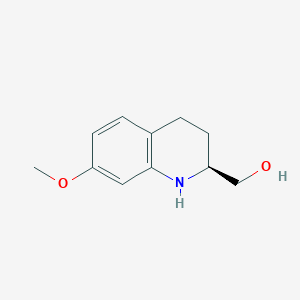

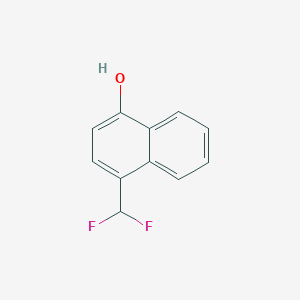
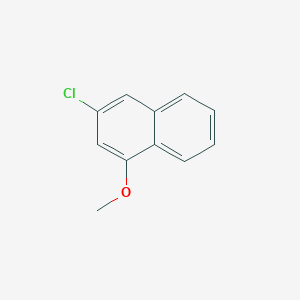
![2-Isopropyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11904922.png)




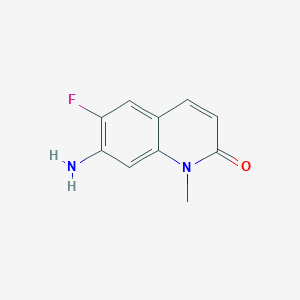
![4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B11904961.png)


